Theophylline, 7-allyl-8-hydrazino-
Description
Contextualization of Purine (B94841) Alkaloids within Natural Product Chemistry and Medicinal Chemistry
Purine alkaloids are a class of naturally occurring nitrogenous compounds derived from purine nucleotide degradation. royalsocietypublishing.org They are found in various plant species and play significant roles in medicine and food science. royalsocietypublishing.orgresearchgate.net Prominent examples of these alkaloids include caffeine (B1668208), theobromine, and theophylline (B1681296), which are all methylated derivatives of xanthine (B1682287) (2,6-dioxypurine). uomus.edu.iq These compounds are widely consumed in beverages like tea and coffee. nih.govresearchgate.net The structural foundation of these molecules is the purine ring system, which consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. uomus.edu.iqpharmacy180.com In medicinal chemistry, purine alkaloids are recognized for their therapeutic applications, including anti-inflammatory effects, muscle relaxation, and vasodilation. researchgate.net
Overview of Xanthine Scaffold Significance in Bioactive Compound Development
The xanthine scaffold is a fundamental structure in the development of a wide array of biologically active molecules. researchgate.net Its derivatives, such as theophylline, are known for their diverse pharmaceutical applications, including acting as cyclic nucleotide phosphodiesterase inhibitors and adenosine (B11128) receptor antagonists. nih.gov The versatility of the xanthine structure makes it an attractive starting point for chemical synthesis to create new derivatives with a range of biological activities. nih.govresearchgate.net This has led to the development of compounds with potential applications as bronchodilators, anticancer agents, and anti-inflammatory drugs. researchgate.net The ability to modify the xanthine skeleton at its four different nitrogen atoms allows for the creation of a diverse library of compounds with varied pharmacological profiles. researchgate.netnih.gov
Historical Perspective on Theophylline as a Lead Structure in Chemical Synthesis
Theophylline (1,3-dimethylxanthine) has long served as a lead structure in the field of medicinal chemistry. nih.govyoutube.com It is a naturally occurring methylxanthine found in trace amounts in tea and is structurally similar to caffeine and theobromine. wikipedia.orgnih.gov Historically, theophylline has been a key compound for the synthesis of various derivatives with the aim of enhancing its therapeutic properties or reducing its side effects. nih.gov Its established roles as a phosphodiesterase inhibitor and an adenosine receptor antagonist have made it a valuable template for designing new drugs. youtube.comwikipedia.org The chemical structure of theophylline, featuring methyl groups at the N1 and N3 positions of the purine ring, provides a basis for further modification and analog development. youtube.com
The Strategic Importance of Chemical Derivatization at Specific Xanthine Positions (N1, N3, N7, C8)
The chemical derivatization of the xanthine scaffold at its N1, N3, N7, and C8 positions is a key strategy in medicinal chemistry to develop novel therapeutic agents. nih.gov The functionalization of these specific sites on the xanthine ring system allows for the modulation of the molecule's physicochemical properties and biological activity. researchgate.net For instance, substitutions at the N7 position can significantly influence the compound's interaction with biological targets. The introduction of various functional groups at the C8 position has also been explored to create derivatives with unique pharmacological profiles. This targeted modification approach enables the synthesis of a diverse range of xanthine-based compounds with potential applications in various therapeutic areas. researchgate.net
Mechanistic Frameworks Underpinning the Biological Activities of Theophylline Analogues
The biological activities of theophylline and its analogues are primarily attributed to two main mechanisms: phosphodiesterase (PDE) inhibition and adenosine receptor antagonism. wikipedia.orgnih.gov As a non-selective PDE inhibitor, theophylline increases intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), leading to smooth muscle relaxation, particularly in the bronchial airways. wikipedia.orgdrugbank.com Additionally, by blocking adenosine receptors, theophylline counteracts the effects of adenosine, which can cause bronchoconstriction. wikipedia.orgdrugbank.com Some theophylline analogues have been developed to be more potent PDE inhibitors or more selective adenosine receptor antagonists, aiming to enhance specific therapeutic effects while minimizing others. nih.gov Furthermore, at a molecular level, theophylline has been shown to activate histone deacetylases, which can prevent the transcription of inflammatory genes. drugbank.com
Rationale for Investigating Theophylline, 7-allyl-8-hydrazino- as a Model Compound
The investigation of "Theophylline, 7-allyl-8-hydrazino-" as a model compound is driven by the unique combination of its structural features. The theophylline core provides a well-established pharmacophore, while the substituents at the 7 and 8 positions offer opportunities for novel biological interactions. The presence of a hydrazino group at the C8 position is of particular interest, as hydrazine (B178648) derivatives are known to possess a wide range of biological activities. researchgate.net The strategic placement of an allyl group at the N7 position further enhances the potential for developing new therapeutic agents.
Significance of Allyl Moieties in Modulating Molecular Interactions
Allyl groups are valuable functional groups in medicinal chemistry due to their ability to modulate the properties of a molecule. mdpi.com An allyl group consists of a methylene (B1212753) bridge attached to a vinyl group. nih.gov The presence of this moiety can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org Allyl-functionalized polymers, for example, are explored for drug delivery due to the versatility of the allyl group for further chemical modifications. mdpi.com In drug design, the introduction of an allyl group can lead to enhanced anticancer or other biological activities. acs.orgresearchgate.net The reactivity of the allylic position also allows for various chemical transformations, making it a useful tool in the synthesis of complex molecules. wikipedia.org
Prominence of Hydrazine and Hydrazone Functionalities in Synthetic and Biological Contexts
The introduction of a hydrazine (-NHNH2) group into a molecule, as seen in 7-allyl-8-hydrazino-theophylline, is a key strategy in medicinal chemistry for creating new drug candidates. Hydrazine and its derivatives, hydrazones (formed by the reaction of hydrazines with aldehydes or ketones), are recognized for their wide array of biological activities. researchgate.neturan.ua These functionalities are present in numerous compounds that have demonstrated antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.
The chemical reactivity of the hydrazine group makes it a valuable synthetic handle. It is a potent nucleophile, allowing it to react with various electrophiles, particularly carbonyl compounds, to form stable hydrazone linkages. uran.ua This reactivity is instrumental in the synthesis of more complex molecules and in linking the parent molecule to other chemical entities.
In the context of theophylline, the 8-hydrazino group serves as a versatile precursor for synthesizing a variety of derivatives. uran.uaresearchgate.net Research on related 7-arylalkyl-8-hydrazino-theophyllines has demonstrated that this hydrazine moiety can be reacted with carbonyl-containing reagents to create new heterocyclic systems, such as pyrazoles, fused to the theophylline core. uran.uaresearchgate.net This synthetic flexibility opens the door to the creation of novel compounds with potentially enhanced or entirely new pharmacological profiles.
Research Hypotheses and Objectives for Advanced Academic Inquiry
The specific structure of 7-allyl-8-hydrazino-theophylline, featuring both the versatile 8-hydrazino group and a reactive 7-allyl group, suggests several avenues for advanced research. While literature on this exact compound is sparse, studies on analogous 7-substituted-8-hydrazino-theophyllines provide a framework for future investigations. uran.uaresearchgate.net
Research Hypotheses:
The 8-hydrazino moiety of 7-allyl-8-hydrazino-theophylline can serve as a nucleophilic center for the synthesis of a diverse range of novel hydrazone and heterocyclic derivatives.
The resulting derivatives will exhibit significant biological activities, potentially including but not limited to anticancer, anti-inflammatory, or antimicrobial effects, owing to the combined pharmacophoric features of the theophylline scaffold and the newly introduced functionalities.
The 7-allyl group can be further functionalized to modulate the compound's physicochemical properties, such as solubility and membrane permeability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
Research Objectives:
To systematically explore the reactivity of the 8-hydrazino group in 7-allyl-8-hydrazino-theophylline with a variety of carbonyl compounds to synthesize a library of novel hydrazone derivatives.
To investigate the intramolecular cyclization potential of the synthesized hydrazones to create novel fused heterocyclic systems based on the theophylline core.
To conduct comprehensive in vitro and in silico screening of the newly synthesized compounds to evaluate their potential as therapeutic agents.
To elucidate the structure-activity relationships (SAR) of the synthesized derivatives to identify key structural features responsible for their biological activity.
The pursuit of these objectives would significantly contribute to the field of medicinal chemistry by expanding the chemical space of theophylline derivatives and potentially leading to the discovery of new lead compounds for drug development.
Structure
3D Structure
Properties
CAS No. |
19800-66-9 |
|---|---|
Molecular Formula |
C10H14N6O2 |
Molecular Weight |
250.26 g/mol |
IUPAC Name |
8-hydrazinyl-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N6O2/c1-4-5-16-6-7(12-9(16)13-11)14(2)10(18)15(3)8(6)17/h4H,1,5,11H2,2-3H3,(H,12,13) |
InChI Key |
OATDFXSNOPGDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CC=C |
Origin of Product |
United States |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Molecular Descriptors and Their Relevance in Theophylline (B1681296) Derivative Research
Molecular descriptors are numerical values that characterize the properties of a molecule. In the context of theophylline derivatives, these descriptors are essential for building predictive QSAR models that correlate a compound's structure with its biological activity.
The biological activity of a drug candidate is heavily influenced by its physicochemical properties, which can be quantified using electronic, steric, and lipophilicity descriptors. These parameters are fundamental to predicting a molecule's pharmacokinetic and pharmacodynamic behavior. researchgate.net
Lipophilicity: This property, often expressed as the logarithm of the partition coefficient (logP), is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For a drug to be orally bioavailable, it must possess sufficient lipophilicity to cross biological membranes, like the gastrointestinal mucosa. However, excessive lipophilicity can lead to poor solubility, increased metabolic breakdown, and accumulation in fatty tissues, potentially causing toxicity. nih.gov The well-known Lipinski's Rule of Five provides a guideline for drug-likeness, suggesting that a compound's logP should not exceed 5. The affinity of a drug for its target can also be affected by lipophilicity, as many protein binding pockets are hydrophobic in nature.
Electronic Descriptors: These describe the electronic aspects of a molecule, such as charge distribution and polarizability. They are crucial for understanding how a molecule interacts with its biological target.
Steric Descriptors: These relate to the size and shape of the molecule. The steric properties of a theophylline derivative determine how well it can fit into the binding site of its target receptor.
Physicochemical evaluations of novel theophylline derivatives often confirm their adherence to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. researchgate.net
| Descriptor | Definition | Relevance in Drug Design |
| LogP (Lipophilicity) | The logarithm of the partition coefficient between n-octanol and water. nih.gov | Influences absorption, distribution, metabolism, excretion (ADME), and target binding. nih.gov |
| Molecular Weight | The mass of one mole of the substance. | A key parameter in Lipinski's Rule of Five, affecting diffusion and transport. |
| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | Crucial for solubility and forming interactions with biological targets. |
| Hydrogen Bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. | Important for molecular recognition and binding to receptors. |
This table provides an overview of key descriptors and their importance in predicting the drug-like properties of theophylline derivatives.
Quantum chemical calculations provide deep insights into the electronic structure and reactivity of molecules. Parameters derived from these calculations are powerful descriptors in QSAR studies.
HOMO-LUMO Gaps: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical parameters. The HOMO-LUMO energy gap (ΔE) is an indicator of a molecule's chemical reactivity and stability. researchgate.netpmf.unsa.ba A small energy gap suggests that the molecule is more reactive and polarizable, which often correlates with higher biological activity. researchgate.netresearchgate.net Conversely, a large HOMO-LUMO gap indicates high stability and lower reactivity. pmf.unsa.ba The energy of the HOMO itself is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule. nih.gov It helps to identify electron-rich (negative potential, typically colored red) and electron-deficient (positive potential, colored blue) regions. nih.gov These maps are invaluable for understanding and predicting how a drug molecule will interact with its biological target through electrostatic interactions and hydrogen bonding, which are key to drug-receptor recognition. researchgate.netnih.gov
| Quantum Chemical Parameter | Definition | Significance in Theophylline Research |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity for electron donation. researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity for electron acceptance. researchgate.net |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap often correlates with higher chemical reactivity and biological activity. researchgate.netpmf.unsa.bamdpi.com |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in long-range electrostatic interactions. pmf.unsa.ba |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Related to the HOMO-LUMO gap; harder molecules are less reactive. pmf.unsa.ba |
This table summarizes key quantum chemical parameters and their application in understanding the reactivity and potential activity of theophylline derivatives. Data is based on general principles discussed in the cited literature.
Impact of Structural Modifications on Preclinical Biological Activity
The specific chemical groups attached to the theophylline core, such as the allyl chain at the N7 position and the hydrazino group at the C8 position, have a profound impact on the molecule's biological properties.
The substituent at the N7 position of the xanthine (B1682287) ring is a key determinant of pharmacological activity. The conformation and flexibility of the 7-allyl chain in 7-allyl-8-hydrazino-theophylline are significant for its interaction with biological targets. Studies on similar theophylline derivatives with alkyl side chains have demonstrated that these chains possess remarkable mobility and high conformational freedom. rsc.org This flexibility allows the side chain to adopt various spatial arrangements, which can be crucial for optimizing its fit within a receptor's binding pocket. The ability of the allyl group to orient itself favorably can enhance binding affinity and, consequently, biological efficacy.
The hydrazino (-NHNH2) group at the C8 position is a critical functional moiety. Hydrazine (B178648) derivatives are known to be pharmacologically active and are used in various therapeutic areas. researchgate.neturan.ua In the context of 7-allyl-8-hydrazino-theophylline, the hydrazino group serves two primary roles. Firstly, it can directly participate in ligand-target interactions. Its hydrogen atoms can act as hydrogen bond donors, and the nitrogen atoms can act as hydrogen bond acceptors, allowing for strong and specific binding to amino acid residues in a target protein. chemicalbook.com Secondly, the hydrazino group is a versatile synthetic handle. It is a potent nucleophile that can react with various carbonyl-containing compounds, enabling the synthesis of a wide array of new derivatives, such as pyrazoles, with potentially novel or enhanced biological activities. researchgate.neturan.ua
The C8 position of the theophylline scaffold is a common site for chemical modification to alter biological activity. The introduction of different substituents at this position can dramatically influence the compound's pharmacological profile. For instance, reacting 8-hydrazino-theophylline derivatives with carbonyl compounds can lead to the formation of new heterocyclic rings, such as pyrazoles, fused to the xanthine core. uran.ua These modifications create hybrid molecules that can exhibit different or enhanced biological effects. uran.ua
Research into other C8-substituted theophylline derivatives has shown that the nature of the substituent is critical. For example, the introduction of 1,2,3-triazole moieties at the C8 position (via a linker) has led to compounds with significant antitumor activity. nih.gov The specific groups attached to the triazole ring further modulate this activity, highlighting the sensitivity of target binding to the C8 substituent's structure. nih.gov Similarly, the synthesis of various thiazolo[2,3-f]theophyllines and 8-(1,2,4-triazol-3-ylmethylthio)theophyllines has yielded compounds with promising bronchodilator and antibacterial activities. nih.gov
| C8 Substituent Type | Resulting Derivative Class | Potential Biological Activity |
| Hydrazone | Theophylline-sugar hydrazones | Antitumor, Antiviral, Antibacterial researchgate.net |
| Pyrazole (B372694) | 7-arylalkyl-8-(pyrazole-1-yl)theophyllines | Bioactive heterocycles uran.ua |
| 1,2,3-Triazole | Theophylline-1,2,3-triazole derivatives | Anti-cancer (e.g., against NSCLC) nih.gov |
| Thiazole/Triazole Thioether | Thiazolo[2,3-f]theophyllines / Triazolylmethylthio-theophyllines | Bronchodilator, Antibacterial nih.gov |
This table illustrates how different substituents introduced at the C8 position of the theophylline core can lead to diverse classes of derivatives with a range of preclinical biological activities.
Development of Predictive QSAR Models for Theophylline Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For theophylline analogues, various QSAR models have been developed to predict their activity and guide the design of new, more potent compounds.
Studies have focused on developing models for theophylline-based molecules as potential inhibitors of Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer stem cell survival. nih.govresearchgate.net To achieve this, researchers have employed several modeling techniques, including conventional 2D-QSAR, Hologram QSAR (HQSAR), Multiple Linear Regression (MLR), and Artificial Neural Networks (ANN). nih.govresearchgate.net These methods aim to create a mathematical dependency between variations in molecular structures—encoded by molecular descriptors—and the observed biological endpoint, such as the inhibition of ALDH1A1. researchgate.net The goal of such computational models is to streamline the drug discovery process by predicting the activity of novel compounds, thereby reducing the cost and effort associated with synthesis and testing. researchgate.net
Model Validation and Statistical Significance
The validation of a QSAR model is a critical step to ensure its robustness, reliability, and predictive power for new, unsynthesized compounds. researchgate.net Validation is a comprehensive process that assesses the model's quality, applicability, and statistical foundation. researchgate.net A QSAR model is generally considered acceptable if its squared correlation coefficient (r²) is greater than 0.6 and its cross-validated squared correlation coefficient (q² or r² (CV)) is above 0.5. nih.gov
The process involves both internal and external validation techniques. nih.gov
Internal Validation: This assesses the stability and robustness of the model. The most common method is cross-validation, particularly the leave-one-out (LOO) technique, which generates the q² value. researchgate.netmdpi.com A high q² value (e.g., > 0.5) indicates good internal predictive power. nih.gov
External Validation: This is the ultimate test of a model's predictive capability. mdpi.com It involves splitting the initial dataset into a training set (to build the model) and a test set (to evaluate its predictions on external data). nih.gov The model's performance on the test set is measured by the predictive r² (r²_pred). mdpi.com
Other statistical metrics are also crucial for confirming a model's quality. nih.gov Low values for the Root Mean Square Error (RMSE) and Standard Error of Estimate (SEE) indicate higher accuracy and stability. nih.gov For instance, a 2D-QSAR model developed for porphyrin-based photosensitizers reported an r² of 0.87, a q² (r² (CV)) of 0.71, and an external prediction r² of 0.52, demonstrating good correlative and predictive ability. nih.gov
Table 1: Key Statistical Metrics for QSAR Model Validation
| Metric | Symbol | Description | Acceptable Value |
| Coefficient of Determination | r² | Measures the goodness-of-fit of the model; how much of the variance in the dependent variable is predictable from the independent variables. nih.gov | > 0.6 |
| Cross-Validated R-squared | q² or r²(CV) | Measures the internal predictive ability of the model using techniques like leave-one-out (LOO). nih.gov | > 0.5 |
| Predictive R-squared (External) | r²_pred | Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. mdpi.com | Varies, but higher is better |
| Root Mean Square Error | RMSE | Represents the standard deviation of the residuals (prediction errors), indicating the accuracy of the predictions. nih.gov | As low as possible |
Identification of Key Structural Determinants for Desired Biological Modulations
QSAR models identify specific molecular descriptors that significantly influence the biological activity of theophylline analogues. These descriptors represent physicochemical properties and structural features that are key determinants for the desired biological effect. nih.gov For a series of theophylline derivatives studied as ALDH1A1 inhibitors, a QSAR study highlighted the importance of quantum chemical descriptors, constitutional descriptors, and hydrophobicity. researchgate.net
The identified descriptors provide clear avenues for modulating the structure of theophylline compounds to achieve a desired biological outcome. nih.gov By understanding which properties are correlated with activity, chemists can rationally design new analogues with enhanced potency.
Table 2: Key Molecular Descriptors in QSAR Models for Theophylline Analogues
| Descriptor Type | Descriptor | Symbol | Implication for Biological Activity |
| Hydrophobicity | Log P | LogP | Represents the lipophilicity of the molecule, affecting its ability to cross cell membranes. |
| Constitutional | Molecular Weight | MW | The overall size of the molecule. |
| Molar Refractivity | MR | Relates to the volume of the molecule and its polarizability. | |
| Surface Area | S | The total surface area of the molecule. | |
| Volume | V | The van der Waals volume of the molecule. | |
| Quantum Chemical | Heat of Formation | HE | The energy change when a compound is formed from its constituent elements. |
| Dipole Moment | DM | A measure of the overall polarity of the molecule. | |
| Energy of HOMO | EHOMO | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. | |
| Energy of LUMO | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |
Source: researchgate.net
Pharmacophore Identification and Lead Optimization Principles
Pharmacophore modeling is a cornerstone of drug design that defines the essential three-dimensional arrangement of functional groups in a molecule required for binding to a specific biological target. youtube.comnih.gov Understanding a compound's Structure-Activity Relationship (SAR) is vital for constructing a pharmacophore model, which in turn guides the optimization of lead compounds to improve potency and selectivity. youtube.com
Delineation of Essential Functional Groups for Target Recognition
A pharmacophore model reduces a molecule's structure to its key features for target interaction, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. youtube.comnih.gov For theophylline-based ALDH1A1 inhibitors, molecular docking studies have complemented QSAR models by revealing specific interactions within the enzyme's binding pocket. nih.gov These studies identified key amino acid residues that interact with the inhibitors, including GLY 125, THR 129, TRP 178, TYR 297, PHE 171, and HIS 293. nih.gov
The interactions with these residues imply the importance of certain functional groups on the theophylline scaffold for target recognition:
Hydrogen Bond Acceptors/Donors: Interactions with residues like Threonine (THR), Tyrosine (TYR), and Histidine (HIS) suggest the presence of hydrogen bonding is crucial for binding.
Hydrophobic/Aromatic Groups: Interactions with Phenylalanine (PHE), Tryptophan (TRP), Valine (VAL), and Methionine (MET) indicate that hydrophobic and aromatic moieties on the ligand are essential for fitting into the receptor's binding site. nih.gov
A typical pharmacophore model for a kinase inhibitor, for example, might consist of features like an aromatic hydrophobic group, a general hydrophobic group, and a hydrogen bond acceptor, all with specific spatial relationships to one another. nih.gov
Strategies for Enhancing Potency and Selectivity via SAR Analysis
Structure-Activity Relationship (SAR) analysis involves systematically modifying a molecule's structure to understand how these changes affect its biological activity. youtube.com This understanding is critical for optimizing lead compounds to enhance their potency and selectivity for a target.
For xanthine derivatives like theophylline, SAR studies have provided clear strategies for modulating their affinity and selectivity for adenosine (B11128) A1 and A2 receptors. Theophylline itself is nonselective for these receptors. nih.gov However, strategic replacement of the methyl groups at the N1, N3, and N7 positions with other substituents can dramatically alter its pharmacological profile. nih.gov
Enhancing Potency: Nearly all analogues of caffeine (B1668208) (1,3,7-trimethylxanthine) with substitutions at the methyl positions are more potent than caffeine itself. The most potent analogue in one study, 1,3-di-n-propyl-7-propargylxanthine, was approximately 100-fold more potent than caffeine at both A1 and A2 receptors. nih.gov
Improving Selectivity: Selectivity can be engineered through specific substitutions.
A2 Selectivity: Replacing the 1-methyl group with a larger substituent like n-propyl, allyl, or propargyl tends to enhance potency at the A2 receptor more than at the A1 receptor. For example, 1,3-di-n-propyl-7-methylxanthine is 40-fold more potent than caffeine at the A2 receptor but only 8-fold more potent at the A1 receptor. nih.gov
A1 Selectivity: In theophylline analogues, replacing the N1 and N3 methyl groups with di-n-propyl or diisobutyl groups confers selectivity for the A1 receptor. 1,3-Di-n-propylxanthine is 20-fold more potent than theophylline at the A1 receptor but only 5-fold more potent at the A2 receptor. nih.gov
This detailed SAR analysis provides a roadmap for designing new theophylline analogues with a desired balance of potency and selectivity. nih.gov
Table 3: SAR of Theophylline and Caffeine Analogues at Adenosine Receptors
| Base Compound | Analogue | A1 Receptor Potency (vs. base) | A2 Receptor Potency (vs. base) | Selectivity |
| Caffeine | 3,7-Dimethyl-1-propylxanthine | ~1.4x | ~10x | A2 |
| Caffeine | 1,3-Di-n-propyl-7-methylxanthine | ~8x | ~40x | A2 |
| Caffeine | 1,3-Di-n-propyl-7-propargylxanthine | ~100x | ~100x | Non-selective |
| Theophylline | 1,3-Diallylxanthine | - | Selective | A2 |
| Theophylline | 1,3-Di-n-propylxanthine | ~20x | ~5x | A1 |
| Theophylline | 1,3-Diisobutylxanthine | - | - | A1 |
Source: nih.gov
Mechanistic Investigations of Theophylline, 7 Allyl 8 Hydrazino and Derivatives
In Vitro Studies on Molecular and Cellular Targets
Theophylline (B1681296) and its derivatives have been the subject of extensive research to elucidate their mechanisms of action at the molecular and cellular levels. These investigations reveal a multi-target profile, suggesting that their pharmacological effects arise from interactions with several key biological molecules.
The capacity of theophylline and its analogs to inhibit various enzymes is a cornerstone of their mechanism of action. In vitro assays have been crucial in identifying specific enzyme targets and quantifying the inhibitory potency of these compounds.
Theophylline is well-established as a non-selective inhibitor of phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov This inhibition leads to an increase in intracellular levels of these second messengers, which are involved in a myriad of cellular processes, including smooth muscle relaxation and inflammation. nih.govnih.gov
The anti-inflammatory and immunomodulatory effects of theophylline are often attributed to its inhibition of specific PDE isoenzymes, particularly PDE3 and PDE4, which are present in various inflammatory cells like T-lymphocytes, eosinophils, and macrophages. nih.govmedchemexpress.comnih.gov By inhibiting PDE activity in these cells, theophylline can suppress their activation and the subsequent release of inflammatory mediators. nih.gov The bronchodilatory action of theophylline is also linked to the inhibition of PDE3 in airway smooth muscle. nih.govmedchemexpress.com
While specific PDE inhibition data for Theophylline, 7-allyl-8-hydrazino- is not detailed in the available literature, the foundational xanthine (B1682287) structure suggests it would likely retain some level of PDE inhibitory activity. The nature and substitution at the N-7 and C-8 positions would be critical in determining its potency and selectivity towards different PDE isoenzymes.
Recent research has focused on modifying the theophylline scaffold to develop potent and selective inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. nih.gov The development of AChE inhibitors is a key therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease. nih.gov
A series of N-7 substituted theophylline derivatives have demonstrated significant in vitro AChE inhibitory activity. nih.gov For instance, hybrids linking theophylline to a benzylpiperidine group at the N-7 position showed potent inhibition of electric eel AChE (EeAChE). nih.gov Studies have confirmed that substitution at the N-7 position of the xanthine scaffold is generally more effective for AChE inhibition than substitution at the N-1 position. nih.gov
One study synthesized theophylline-based hybrids, including a conjugate with a hydrazone linker, which is structurally related to the 8-hydrazino- moiety. nih.gov Several of these compounds exhibited strong AChE inhibition, with some derivatives showing over 75% inhibition at a concentration of 25 μM. nih.gov Kinetic studies of a potent theophylline derivative revealed a mixed-type inhibition mechanism, indicating that the compound likely binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov This dual binding is a desirable characteristic for potential Alzheimer's disease therapeutics. nih.gov
Table 1: Acetylcholinesterase (AChE) Inhibition by Theophylline Derivatives
| Compound | Target Enzyme | IC₅₀ (μM) | Inhibition at 25 μM (%) |
| Theophylline-benzylpiperidine hybrid (5) | hAChE | 2.45 | - |
| Acefylline-eugenol conjugate (6d) | AChE | - | >75 |
| Acefylline-hydrazone conjugate (19) | AChE | - | >75 |
| Acefylline (B349644) | AChE | - | 6.5 |
Data sourced from multiple studies. nih.govnih.gov
Theophylline derivatives have been investigated for their ability to modulate the production of nitric oxide (NO), a signaling molecule involved in inflammation and neurotransmission. Overproduction of NO by nitric oxide synthase (NOS) is implicated in inflammatory processes.
In a study evaluating the anti-inflammatory activity of theophylline-based hybrids, several compounds were tested for their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov Two compounds in particular, an acefylline–eugenol conjugate and an acefylline conjugate with a hydrazone linker, emerged as the most effective inhibitors of NO production among the series. nih.gov This suggests that the theophylline scaffold can be functionalized to effectively modulate pathways associated with NOS activity and NO-mediated inflammation.
The inhibitory potential of theophylline and its derivatives extends to other enzyme families.
Alkaline Phosphatase (ALP): Alkaline phosphatases are a group of enzymes involved in various physiological processes, including bone metabolism and signal transduction. nih.gov An in vitro study demonstrated that theophylline exerts a non-competitive inhibitory effect on alkaline phosphatase. researchgate.net Kinetic analysis using the Lineweaver-Burk plot confirmed this non-competitive mechanism, where the inhibitor reduces the maximum velocity (Vmax) of the enzyme without affecting the substrate binding affinity (Km). researchgate.net
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and for treating pigmentation disorders. nih.gov While there is extensive research into tyrosinase inhibitors from various chemical classes, including flavonoids and isoflavones, specific inhibitory data for Theophylline, 7-allyl-8-hydrazino- or closely related derivatives is not prominently featured in the reviewed literature. nih.gov
Beyond direct enzyme inhibition, theophylline derivatives interact with cellular receptors to exert their effects.
Adenosine Receptors: A classical mechanism of action for theophylline is the antagonism of adenosine receptors (A1, A2A, A2B, and A3). nih.gov This action contributes to some of its physiological effects, including cardiac stimulation and seizures at high concentrations. nih.gov However, many of the anti-inflammatory effects are observed at concentrations too low for effective adenosine receptor antagonism, pointing to other primary mechanisms. nih.gov
Protein Phosphatase 2A (PP2A) Activation: More recent studies have uncovered a novel mechanism for theophylline that is independent of PDE inhibition. Theophylline has been shown to act as an activator of Protein Phosphatase 2A (PP2A), a key phosphatase that controls multiple inflammatory signaling pathways. nih.gov In airway smooth muscle cells, theophylline was found to repress the secretion of the pro-inflammatory cytokine IL-8. nih.gov This effect was not linked to changes in cAMP levels or PDE inhibition but was associated with the activation of PP2A. nih.gov This finding identifies a distinct pathway through which theophylline can exert its anti-inflammatory effects, offering new avenues for therapeutic development. nih.gov
Receptor Binding and Activation Studies
Characterization of Agonistic or Antagonistic Receptor Modulation
Theophylline and its derivatives predominantly act as antagonists at adenosine receptors. nih.govnih.gov This means they block the receptor and prevent its activation by the endogenous agonist, adenosine. The antagonistic activity of these compounds is the basis for many of their pharmacological effects. Medicinal chemistry efforts have been extensively applied to develop selective antagonists for each of the four adenosine receptor subtypes. nih.gov
The characterization of a compound as an agonist or antagonist is a critical step in understanding its mechanism of action. For theophylline derivatives, their ability to antagonize the effects of adenosine has been well-documented. For example, they can counteract the physiological responses mediated by adenosine, such as the inhibition of adenylyl cyclase by A1 and A3 receptor activation, or the stimulation of adenylyl cyclase by A2A and A2B receptor activation. nih.gov
While the vast majority of research points to the antagonistic nature of theophylline derivatives, it is important to note that some adenosine analogues can exhibit mixed profiles. For instance, N6-Cyclopentyladenosine (CPA) and its 2-chloro analogue (CCPA) are potent and selective A1 receptor agonists, but CCPA has also been shown to act as an antagonist at the human A3 receptor. nih.gov However, for the class of xanthines to which theophylline belongs, antagonism is the primary mode of interaction with adenosine receptors.
Cellular Pathway Modulation in Preclinical Cell Models
Theophylline has demonstrated anti-inflammatory properties that are believed to contribute to its therapeutic effects. nih.gov These effects can be investigated in preclinical cell models, such as RAW 264.7 macrophages, by measuring the modulation of key inflammatory mediators.
In various studies, theophylline has been shown to suppress the production of pro-inflammatory molecules. For example, it can inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8) from alveolar macrophages of patients with chronic obstructive pulmonary disease (COPD). nih.gov This effect is thought to be mediated, at least in part, by the ability of theophylline to increase histone deacetylase (HDAC) activity, which in turn suppresses the expression of inflammatory genes. nih.gov
Furthermore, theophylline has been found to ameliorate the pathogenesis of adjuvant-induced arthritis in rats, a model of chronic inflammation. nih.gov This was associated with a significant decrease in inflammatory markers and an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov While specific data on 7-allyl-8-hydrazino-theophylline in RAW 264.7 cells was not found, the known anti-inflammatory actions of theophylline suggest that its derivatives would likely exhibit similar modulatory effects on pathways involving nitric oxide (NO), TNF-α, IL-1β, and IL-6. The co-administration of a low dose of a nitric oxide (NO) donor was found to significantly enhance the anti-inflammatory and anti-arthritic effects of theophylline. nih.gov
Table 2: Illustrative Anti-Inflammatory Effects of Theophylline in Preclinical Models
| Cell/Animal Model | Stimulus | Measured Mediator | Effect of Theophylline |
| Alveolar Macrophages (COPD patients) | Basal | IL-8, TNF-α | Decreased release nih.gov |
| Adjuvant-Induced Arthritis (Rats) | Adjuvant | Arthritis Index, Paw Volume | Decreased nih.gov |
| Adjuvant-Induced Arthritis (Rats) | Adjuvant | IL-10 | Increased nih.gov |
The bronchodilatory effect of theophylline is a cornerstone of its use in respiratory diseases. This activity can be effectively evaluated in isolated tissue models, such as guinea pig tracheal rings. nih.govmdpi.com In these ex vivo preparations, the ability of a compound to relax pre-contracted airway smooth muscle is measured.
Studies have consistently shown that theophylline induces relaxation of guinea pig tracheal smooth muscle. mdpi.comnih.gov The mechanism of this relaxation is complex and involves multiple pathways. One important mechanism is the inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation.
Recent research has also highlighted the role of potassium channels in theophylline-induced bronchodilation. Chronic exposure of guinea pig tracheas to testosterone (B1683101) was found to enhance the relaxation induced by theophylline. mdpi.comnih.gov This enhancement was associated with an increased expression of KV1.2 and KV1.5 potassium channels in the airway smooth muscle. nih.gov
The guinea pig trachea model is considered a relevant pharmacological tool for studying bronchodilator drugs due to the similarities in receptor pharmacology with human airways. nih.gov This model allows for the determination of the potency and efficacy of new compounds and the investigation of their mechanisms of action. For instance, studies have used this model to investigate the synergistic effects of combining different classes of bronchodilators. nih.gov
In Silico Approaches to Mechanistic Elucidation
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target receptor. nih.gov This in silico approach provides valuable insights into the molecular interactions that govern ligand-receptor recognition and can guide the design of new, more potent, and selective compounds.
In the context of theophylline derivatives and adenosine receptors, molecular docking simulations have been employed to understand the structural basis of their interaction. nih.govnih.gov These studies typically involve docking a series of ligands into the binding site of a homology model or a crystal structure of the adenosine receptor.
For example, molecular docking studies of A3 adenosine receptor antagonists have identified key interactions, including three main hydrophobic pockets, a hydrogen bond with asparagine 250 (Asn250), and a π-π stacking interaction with phenylalanine 168 (Phe168). nih.gov Similarly, docking studies of xanthine derivatives into the A2A adenosine receptor have helped to elucidate the crucial structural features required for potent antagonistic activity. nih.gov These in silico findings can then be used to rationalize observed structure-activity relationships and to design novel antagonists with improved properties.
The use of molecular docking allows researchers to visualize the putative binding mode of compounds like 7-allyl-8-hydrazino-theophylline within the adenosine receptor binding pocket, providing a hypothesis for its affinity and selectivity that can be tested experimentally.
Molecular Docking Simulations for Ligand-Target Complex Formation
Prediction of Binding Modes and Conformations
Molecular docking is a primary computational technique used to predict the preferred orientation of a molecule when bound to a receptor or enzyme active site. This method is crucial for understanding the structure-activity relationships of theophylline derivatives.
In studies involving novel theophylline analogues, molecular docking helps to elucidate how different substituents influence binding affinity. For instance, docking studies on 7,8-disubstituted theophylline derivatives containing a pyrazole (B372694) ring have been performed to understand their binding orientation and affinity with target enzymes like phosphatidylinositol 3-kinase alpha (PI3Kα). researchgate.net The results of such studies are often quantified by a docking score, which estimates the binding free energy. A higher score generally indicates a more favorable binding interaction. researchgate.net
The process involves preparing a 3D structure of the ligand (the theophylline derivative) and the protein target. The docking software then samples a large number of possible conformations and orientations of the ligand within the binding site, calculating a score for each. The resulting poses reveal the most likely binding modes. For example, studies on other hydrazone derivatives have successfully used molecular docking to understand interactions with target macromolecules and to support in vitro assay results. mdpi.com The substitution at the 7-position of the theophylline ring, such as the allyl group in Theophylline, 7-allyl-8-hydrazino-, is known to be a key determinant of the effect on biological targets, making the prediction of its conformation within a binding site particularly important. researchgate.net
Table 1: Example of Molecular Docking Results for Theophylline Derivatives Note: This table is illustrative, based on typical findings for theophylline derivatives, as specific data for 7-allyl-8-hydrazino-theophylline is not publicly available.
| Derivative | Target Enzyme | Docking Score (Example) | Predicted Binding Mode |
|---|---|---|---|
| 7,8-disubstituted theophylline | PI3Kα | -9.5 kcal/mol | Binds in the ATP-binding pocket |
| Thiazolyl-hydrazone derivative | p300/CBP | -8.2 kcal/mol | Interacts with key catalytic residues |
| Theophylline, 7-allyl-8-hydrazino- | Adenosine A1 Receptor (Hypothetical) | -7.8 kcal/mol | Allyl group occupies a hydrophobic pocket |
Identification of Key Intermolecular Interactions (Hydrogen Bonds, Hydrophobic Contacts, Electrostatic Interactions)
Beyond predicting the binding pose, molecular docking analyses are critical for identifying the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and binding affinity.
Key interactions typically observed for theophylline derivatives include:
Hydrogen Bonds: The xanthine core of theophylline contains several hydrogen bond donors and acceptors. The hydrazino group in Theophylline, 7-allyl-8-hydrazino- introduces additional potential for hydrogen bonding, which can significantly enhance binding affinity. Docking studies on related derivatives have shown the formation of multiple hydrogen bonds with amino acid residues like valine, lysine, and aspartate in the active site of target enzymes. researchgate.net
Hydrophobic Contacts: The methyl groups on the theophylline ring and, notably, the 7-allyl group, can form favorable hydrophobic interactions with nonpolar residues in the binding pocket, such as leucine, isoleucine, and phenylalanine. These interactions are crucial for anchoring the molecule in the correct orientation.
Electrostatic Interactions: The distribution of charge across the molecule can lead to electrostatic interactions with charged or polar residues in the protein. The nitrogen and oxygen atoms in the purine (B94841) ring system contribute to the molecule's electrostatic potential.
In silico molecular docking studies on thiazolyl-hydrazone derivatives, for example, have been used to reveal crucial binding contacts within the active sites of enzymes like p300 and pCAF, providing a rationale for their inhibitory activity. nih.gov Similarly, for 7,8-disubstituted theophyllines, analyses have identified specific hydrogen bonding and hydrophobic interactions that correlate with their observed biological activity. researchgate.net
Network Pharmacology Analysis for Multi-Target Identification and Pathway Mapping
Network pharmacology is an emerging field that aims to understand drug action from a systems-level perspective. nih.gov Instead of the traditional "one drug, one target" model, it acknowledges that many drugs interact with multiple targets, influencing complex biological networks. This approach is particularly relevant for compounds like theophylline derivatives, which may exhibit a broad range of pharmacological effects.
The typical workflow for a network pharmacology analysis involves:
Identifying Potential Targets: Databases are searched to find known and predicted protein targets for the compound of interest or its structural analogues. For Theophylline, 7-allyl-8-hydrazino-, this would involve looking at targets for both theophylline (e.g., adenosine receptors, phosphodiesterases) and molecules containing a reactive hydrazine (B178648) group. uran.uanih.gov
Constructing a Drug-Target Network: A network is built to visualize the interactions between the drug and its multiple targets.
While a specific network pharmacology study on Theophylline, 7-allyl-8-hydrazino- has not been reported, the methodology has been successfully applied to complex herbal formulas and other multi-component drugs. nih.gov Such an analysis could reveal that the compound not only acts on established theophylline targets but also modulates other pathways, potentially related to inflammation or cell signaling, through its unique 7-allyl and 8-hydrazino substitutions. This approach could uncover novel mechanisms and applications for this class of molecules. nih.gov
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
While molecular docking provides a static snapshot of a binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the conformational stability of a ligand in a binding site and to explore the kinetics of the binding process.
A typical MD simulation for a system like theophylline involves:
System Setup: The molecule is placed in a simulation box, often with a solvent like water, to mimic physiological conditions. The initial coordinates can be taken from experimental crystal structures. rsc.org
Force Field Application: A force field (e.g., GROMACS, AMBER) is chosen to describe the physics of the interactions between atoms. The robustness of the force field is often validated by ensuring that simulated lattice parameters show only small deviations from experimental values. rsc.org
Simulation Run: The system's trajectory is calculated over a period, often nanoseconds to microseconds, by solving Newton's equations of motion.
MD simulations of theophylline have been used to study its crystal growth and the influence of different solvents on its surface stability. rsc.org For a derivative like Theophylline, 7-allyl-8-hydrazino- bound to a protein, an MD simulation could be used to:
Confirm the stability of the binding mode predicted by docking.
Analyze the flexibility of the ligand and the protein's binding pocket.
Calculate the binding free energy with higher accuracy using methods like MM/PBSA or MM/GBSA.
Observe how water molecules mediate the interaction between the ligand and the protein.
These simulations provide crucial information on the stability of the key intermolecular interactions identified in docking studies, offering a more complete picture of the binding event.
Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Theophylline System Source: Based on methodologies described for theophylline simulations. rsc.org
| Parameter | Description | Example Value |
|---|---|---|
| Force Field | Set of parameters to calculate potential energy | GROMOS54a7 |
| Simulation Software | Program used to run the simulation | GROMACS |
| System Size | Dimensions of the simulation box | 4.94 nm x 2.94 nm x 20.00 nm |
| Temperature | Simulated system temperature | 350 K |
| Pressure | Simulated system pressure | 1 bar |
| Simulation Time | Duration of the simulation | 10 ns |
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is a powerful tool for predicting a wide range of molecular properties from first principles, providing insights that are complementary to force-field-based methods like docking and MD.
For Theophylline, 7-allyl-8-hydrazino- and its derivatives, DFT calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule.
Calculate Electronic Properties: Predict properties like the distribution of electron density, dipole moment, and molecular orbital energies (HOMO/LUMO), which are key to understanding a molecule's reactivity.
Predict Spectroscopic Signatures: Calculate NMR chemical shifts and infrared (IR) vibrational frequencies. These predictions can be compared with experimental data to confirm the structure of a newly synthesized compound. nih.govresearchgate.net
Analyze Reaction Mechanisms: Compute the activation energies for different potential chemical reactions, helping to predict metabolic pathways or the decomposition of the compound. nih.gov
DFT calculations have been used to support and explain experimental data for other theophylline analogs. researchgate.net Furthermore, in related heterocyclic compounds containing a hydrazine group, theoretical calculations have been instrumental in determining the most stable tautomeric form, which is crucial for understanding its interaction with biological targets. nih.gov This level of detailed electronic and structural information is invaluable for rational drug design.
Potential Academic Applications and Further Research Directions
Rational Design Principles for Novel Bioactive Theophylline-Hydrazone Hybrids
The creation of new theophylline-hydrazone hybrids is a key area of interest, with rational design principles guiding the synthesis of compounds with tailored biological activities. mdpi.com This approach moves beyond random screening to a more targeted methodology, aiming to enhance specific properties of the molecules.
A primary challenge in drug development is achieving high selectivity for a biological target to maximize efficacy and minimize side effects. nih.gov For theophylline-hydrazone hybrids, several strategies can be employed to enhance target selectivity and binding affinity.
Exploiting Structural Differences: Selectivity can be achieved by designing ligands that capitalize on differences in shape, electrostatic potential, or flexibility between the intended target and off-target proteins. nih.gov For instance, if designing an inhibitor for a specific enzyme, modifications to the allyl group or the aromatic rings of a hydrazone derivative can create steric hindrance that prevents binding to a related but structurally different off-target enzyme. nih.gov
Charge Optimization: The electrostatic environment of a target's binding site is crucial. By using computational methods, the charge distribution on the theophylline-hydrazone hybrid can be optimized to complement the electrostatic pattern of the target, thereby increasing binding affinity and selectivity. nih.gov
Targeting Unique Conformations: Proteins are not static; they exist in various conformational states. A sophisticated strategy involves designing a hybrid molecule that selectively binds to a specific conformation unique to the target protein, a state that may be inaccessible to off-target homologs. nih.gov
Leveraging Water Molecules: Water molecules in a binding site can be either energetically favorable or unfavorable to displace. Identifying and designing a ligand to displace a high-energy "unhappy" water molecule in the target's active site—a feature not present in off-targets—can significantly improve binding affinity and selectivity. nih.gov
Research on quinoline-hydrazone hybrids has demonstrated the successful application of such principles to achieve selectivity for mutant over wild-type enzymes, a crucial aspect in cancer therapy. nih.gov These strategies provide a clear roadmap for designing highly selective theophylline-hydrazone compounds.
Theophylline (B1681296) itself is known to act as a phosphodiesterase inhibitor, and its derivatives can be designed to modulate a variety of biological pathways. nih.gov The hydrazone linkage provides a versatile platform to introduce new functionalities that can interact with specific cellular machinery.
Induction of Apoptosis: Many anticancer agents function by inducing programmed cell death (apoptosis). Theophylline-1,2,3-triazole derivatives, for example, have been shown to trigger apoptosis in non-small cell lung cancer cells by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins. nih.gov
Cell Cycle Arrest: Interrupting the cell cycle is another key anticancer strategy. Studies on imidazothiazole-hydrazone hybrids have shown that specific substitutions can cause cell cycle arrest at different phases (G0/G1, S, or G2/M), thereby inhibiting cancer cell proliferation. nih.gov
Enzyme Inhibition: Theophylline derivatives have been designed to inhibit specific enzymes implicated in disease. For instance, hybrids have been developed to target acetylcholinesterase (AChE) for potential Alzheimer's disease treatment or to inhibit EGFR and Akt, two key proteins in cancer signaling pathways. nih.govrsc.org
Gene Regulation: A novel approach involves using theophylline derivatives to control gene expression. Rationally designed theophylline riboswitches have been created that can downregulate gene expression by causing premature transcription termination, offering a powerful tool for synthetic biology and therapeutic applications. mdpi.com
The following table summarizes research findings on the modulation of biological pathways by various theophylline hybrids.
| Hybrid Class | Target Pathway/Mechanism | Intended Application |
| Theophylline-1,2,3-triazole | Induction of Apoptosis (Bax/Bcl-2 modulation), PI3K/Akt pathway inhibition | Non-Small Cell Lung Cancer |
| Imidazothiazole-hydrazone | Apoptosis (Caspase-3 activation), Cell Cycle Arrest (G0/G1, S, G2/M phases) | Cancer Therapy |
| Theophylline-tetrazole | Acetylcholinesterase (AChE) Inhibition | Alzheimer's Disease |
| Theophylline Riboswitch | Premature Transcription Termination | Gene Expression Control |
Exploration of Synthetic Potential for Molecular Diversification
The 7-allyl-8-hydrazino-theophylline scaffold is a versatile starting material for creating a wide array of new chemical entities. The reactivity of the hydrazine (B178648) group, in particular, allows for significant molecular diversification. uran.uaresearchgate.net
Modern chemical synthesis places a strong emphasis on sustainability. Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. mdpi.com
Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation has been shown to be an effective green method for synthesizing theophylline-1,2,4-triazole derivatives. nih.govfrontiersin.org This technique often leads to significantly shorter reaction times and higher product yields compared to conventional heating methods. nih.gov
Microwave-Assisted Synthesis: Microwave heating is another powerful tool in green chemistry that can accelerate reactions. It has been successfully used for synthesizing halogenated hydrazones and is recognized for increasing efficiency while reducing chemical waste and energy consumption. mdpi.comthaiscience.info
Water as a Solvent: Developing synthetic methods that can be performed in water is a key goal of green chemistry. An eco-friendly methodology for hydrazine group cleavage has been developed that can be performed in water for soluble substrates, highlighting a move away from volatile organic solvents. rsc.org
Catalytic Approaches: The use of catalysts, especially recyclable ones, is fundamental to green synthesis. Theophylline itself has been explored as a potential environmentally friendly basic catalyst in certain organic reactions. mdpi.com Furthermore, photoredox catalysis offers a modern, hydrazine-free platform for synthesizing related azine compounds under mild conditions. rsc.org
A comparison of traditional versus green synthetic approaches for theophylline derivatives is presented below.
| Method | Traditional Approach | Green Alternative | Advantages of Green Method |
| Energy Source | Conventional heating (e.g., oil bath) | Ultrasound, Microwave | Faster reaction rates, lower energy consumption |
| Solvent | Organic solvents (e.g., DMF) | Water, greener solvents | Reduced toxicity and environmental impact |
| Reagents | Stoichiometric reagents | Catalytic amounts | Higher atom economy, less waste |
The reaction of the 8-hydrazino group with various carbonyl-containing compounds is a powerful strategy for building more complex molecular architectures. uran.uaresearchgate.net This approach allows for the fusion or attachment of new heterocyclic rings to the theophylline core, leading to novel polycyclic systems with unique chemical and biological properties.
For example, reacting 7-arylalkyl-8-hydrazino-theophyllines with selected mono- and dicarbonyl compounds has been shown to produce 7-arylalkyl-8-(3,5-R,R1-pyrazole-1-yl)theophyllines. uran.uaresearchgate.net This reaction creates a new bicyclic system where a pyrazole (B372694) ring is directly attached to the purine (B94841) scaffold of theophylline. Similarly, the "click reaction" has been employed to link theophylline to a 1,2,3-triazole ring, demonstrating a highly efficient method for creating complex hybrids. nih.gov The synthesis of sugar hydrazones from 7-ethyl-8-hydrazinotheophylline further illustrates the potential for creating large, structurally diverse molecules by reacting the hydrazine moiety with various sugars. researchgate.net
Advancements in Theoretical and Computational Chemical Biology
Computational methods are indispensable tools in modern chemical biology, providing insights that guide experimental work. unimi.it These techniques allow for the prediction of molecular properties, the simulation of interactions with biological targets, and the elucidation of reaction mechanisms at an atomic level.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It is widely used to screen virtual libraries of compounds and to understand the binding modes of potential drugs. For example, docking studies have been used to rationalize the interactions of hydrazone derivatives with targets like EGFR, Akt, and various proteases, helping to explain their inhibitory activity. nih.govnih.govnih.govnih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a view of the dynamic behavior of a molecule and its target over time. This can reveal how a ligand affects the conformational flexibility of a protein and provide a more accurate picture of the binding event. MD studies have been used to investigate the binding of theophylline to phosphodiesterases and to assess the stability of hydrazone compounds within a receptor's binding site. thaiscience.infonih.gov
Density Functional Theory (DFT): DFT is a quantum mechanical method used to study the electronic structure of molecules. It can predict properties like stability, reactivity, and metabolic pathways. DFT calculations have been used to investigate the metabolic mechanisms of theophylline by cytochrome P450 enzymes and to analyze the electronic properties (e.g., HOMO-LUMO energy gaps) of novel theophylline-triazole derivatives to predict their chemical stability. frontiersin.orgnih.gov
These computational tools, when used in concert, provide a powerful platform for the rational design and optimization of new bioactive agents based on the 7-allyl-8-hydrazino-theophylline scaffold. mdpi.com
Refinement of Computational Models for Predicting Biological Activity
The predictive power of computational models in drug discovery is heavily reliant on the quality and diversity of the data used for their training. Theophylline, 7-allyl-8-hydrazino- and its subsequent derivatives offer a unique opportunity to refine Quantitative Structure-Activity Relationship (QSAR) models. The distinct electronic and steric properties imparted by the C8-hydrazino and N7-allyl groups provide a set of molecular descriptors that can challenge and improve existing predictive algorithms.
Future research should focus on synthesizing a focused library of analogues based on this scaffold and screening them against various biological targets. The resulting data can be used to build more sophisticated QSAR models that go beyond simple lipophilicity and size-based descriptors. These refined models could more accurately predict the influence of:
The hydrogen-bonding capacity of the hydrazino group.
The conformational flexibility of the N7-allyl substituent.
The specific electronic environment of the purine ring system as modulated by these substituents.
By creating models that can precisely account for these nuanced features, the ability to predict the biological activity of novel, complex heterocyclic compounds can be significantly enhanced, leading to more efficient and targeted drug discovery efforts.
Machine Learning and Artificial Intelligence Applications in De Novo Compound Design
The field of de novo drug design, which aims to generate novel molecular structures from the ground up, has been revolutionized by machine learning (ML) and artificial intelligence (AI). nih.gov Theophylline, 7-allyl-8-hydrazino- serves as an ideal foundational scaffold for these advanced computational approaches.
AI platforms, particularly those utilizing deep learning and generative models, can be trained on the structural features of this compound. nih.gov Using a string-based representation of the molecule, such as SMILES (Simplified Molecular-Input Line-Entry System), chemical language models can "learn" the synthetic rules and key structural motifs of this class of compounds. youtube.com These models can then generate vast libraries of virtual derivatives by proposing modifications to the allyl and hydrazino groups or even the core xanthine (B1682287) structure.
Furthermore, reinforcement learning techniques can be applied to guide the generative process. nih.gov This involves creating an iterative cycle where the AI designs a molecule, a predictive model scores its likely bioactivity and synthetic feasibility, and the AI uses this feedback to refine its next design. nih.gov This approach accelerates the exploration of chemical space, moving beyond intuitive human design to uncover non-obvious structures with potentially superior properties, bridging the gap between computational design and experimental validation. youtube.comresearchgate.net
Table 1: Properties of Theophylline, 7-allyl-8-hydrazino-
Data sourced from PubChemLite. uni.lu
Unexplored Research Avenues and Conceptual Contributions
Beyond its immediate applications in drug design, Theophylline, 7-allyl-8-hydrazino- presents opportunities for fundamental research that could expand our understanding of chemistry and biology.
Elucidation of Novel Biological Activities Beyond Established Methylxanthine Mechanisms
The biological effects of common methylxanthines like theophylline and caffeine (B1668208) are primarily attributed to their role as antagonists of adenosine (B11128) receptors. nih.gov However, the introduction of a hydrazino group at the C8 position of the theophylline core creates a significant departure from this standard structure and opens the door to novel biological activities.
The hydrazino group is a potent nucleophile and a versatile chemical handle. Research has shown that 7-R-8-hydrazino theophyllines can react with carbonyl-containing compounds to form new, functionally substituted heterocyclic systems. uran.ua The resulting derivatives, which may contain pyrazole rings or other complex structures, are chemically distinct from simple methylxanthines. There is a high probability that these new, larger molecules will interact with different biological targets, potentially leading to the discovery of original biologically active substances with mechanisms unrelated to adenosine receptor blockade. uran.uaresearchgate.net A key unexplored avenue is the systematic synthesis and biological screening of these derivatives to identify and characterize these novel activities.
Integration of Theophylline, 7-allyl-8-hydrazino- into Advanced Materials Design Principles (conceptual)
The unique structural features of Theophylline, 7-allyl-8-hydrazino- make it a compelling candidate for conceptual exploration in materials science. The molecule possesses three key functionalities that could be exploited:
The Purine Core: The aromatic, electron-rich purine ring system is capable of π-stacking interactions, a fundamental force in the self-assembly of organic materials.
The Hydrazino Group: This polar group is a strong hydrogen bond donor and acceptor, which can be used to direct the formation of ordered supramolecular structures or to functionalize the surfaces of other materials.
The Allyl Group: The terminal double bond provides a reactive site for polymerization, allowing the molecule to be incorporated as a monomer into advanced polymers.
Conceptually, this compound could serve as a building block for "smart" materials. For example, it could be polymerized via the allyl group to create functional polymers with embedded bioactive or molecular recognition sites derived from the theophylline core. Alternatively, its self-assembly properties, driven by hydrogen bonding and π-stacking, could be harnessed to design novel hydrogels or organic semiconductors.
Contributions to Fundamental Understanding of Heterocyclic Chemistry and Reactivity
The study of Theophylline, 7-allyl-8-hydrazino- can provide significant insights into the fundamental principles of heterocyclic chemistry. The purine ring system exerts a strong electronic influence on its substituents, and research into this compound's reactivity helps to elucidate these effects.
Specifically, this scaffold allows for the systematic investigation of:
Reaction Mechanisms: The synthesis of new functional derivatives from this starting material allows for the detailed study of reaction pathways, such as nucleophilic addition followed by dehydration. uran.ua
Substituent Effects: By comparing the reactivity of the 7-allyl derivative with other 7-substituted analogues, a deeper understanding of how the N7 position influences the chemical properties of the C8 position can be achieved.
These studies contribute valuable knowledge to the broader field of organic chemistry, expanding the synthetic toolkit available for the functionalization of purines and related heterocyclic systems. uran.ua
Table 2: Chemical Compounds Mentioned
Conclusion
Recapitulation of Principal Academic Findings and Contributions
The investigation into 7-allyl-8-hydrazino-theophylline and its related analogues has yielded several key academic insights. The primary contribution lies in the establishment of synthetic pathways to functionalized theophylline (B1681296) derivatives. Research has demonstrated that the hydrazino group at the C8 position of the theophylline ring system is a versatile reactive site.
Studies on related 7-arylalkyl-8-hydrazino-theophyllines have shown that they readily undergo condensation reactions with various carbonyl-containing reagents. uran.ua This reactivity allows for the construction of novel heterocyclic systems fused or attached to the theophylline core. The successful synthesis of pyrazole-containing theophylline derivatives exemplifies this synthetic utility. uran.ua The structural confirmation of these new chemical entities has been rigorously established through modern analytical techniques, including 1H NMR spectroscopy and chromatography/mass spectrometry. uran.ua
Broader Implications of Theophylline, 7-allyl-8-hydrazino- Research in Chemical Sciences
The study of 7-allyl-8-hydrazino-theophylline and its chemical transformations holds broader implications for the field of chemical sciences, particularly in medicinal and synthetic organic chemistry. The work on these compounds contributes to the expanding toolkit for the synthesis of complex heterocyclic molecules. Hydrazine (B178648) derivatives are recognized as important pharmacophores, and their incorporation into the theophylline scaffold presents opportunities for the development of new therapeutic agents. researchgate.net
The exploration of the reactivity of the 8-hydrazino group provides a platform for further investigation into the functionalization of the purine (B94841) ring system. uran.ua This can lead to the discovery of novel reactions and the creation of libraries of theophylline derivatives for biological screening. The findings encourage the continued exploration of xanthine (B1682287) derivatives as valuable starting materials for the synthesis of compounds with potential biological applications.
Future Outlook and Priority Research Directions for Continued Scholarly Investigation
Future research on 7-allyl-8-hydrazino-theophylline should be directed towards several key areas. A primary focus should be the comprehensive investigation of its reactivity with a wider array of electrophilic reagents to synthesize a diverse range of derivatives.
Priority should also be given to the systematic biological evaluation of the synthesized derivatives. Given that various theophylline derivatives have shown promise, screening for activities such as antimicrobial, anti-inflammatory, and anticancer properties would be a logical next step.
Furthermore, a detailed investigation into the structural and conformational properties of 7-allyl-8-hydrazino-theophylline and its derivatives using advanced spectroscopic and computational methods would provide deeper insights into their structure-activity relationships. The development of more efficient and environmentally benign synthetic methods for the preparation of the title compound and its derivatives also represents a valuable avenue for future research.
Q & A
Q. What protocols ensure reproducibility in synthesizing theophylline-based hydrazones?
Q. How can researchers design structure-activity relationship (SAR) studies for hydrazino-theophylline derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
